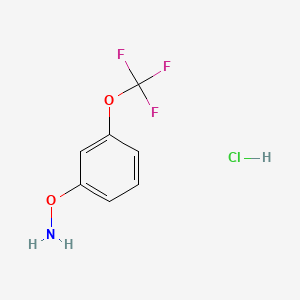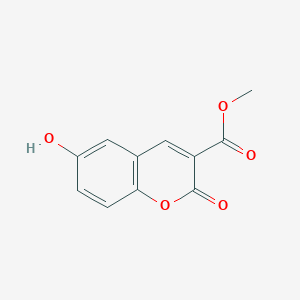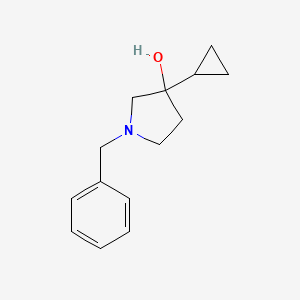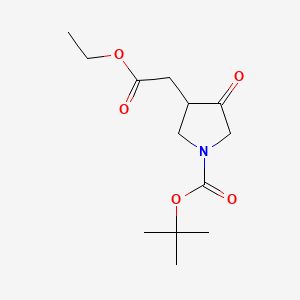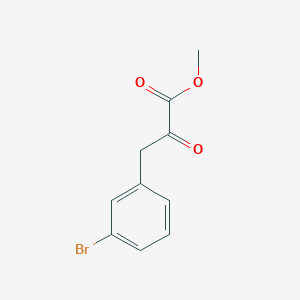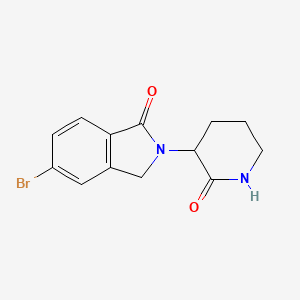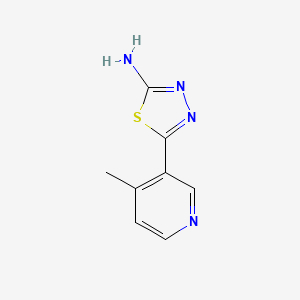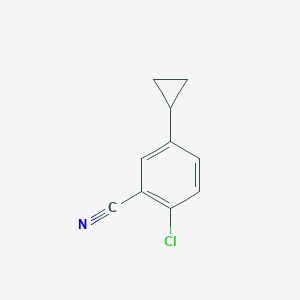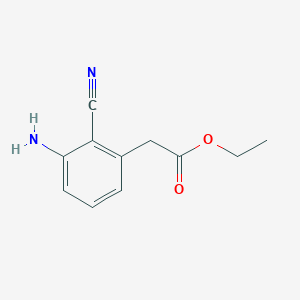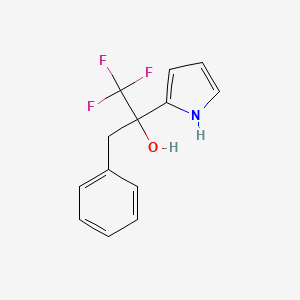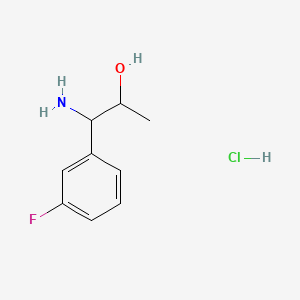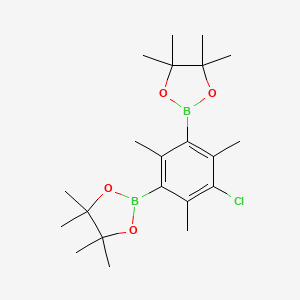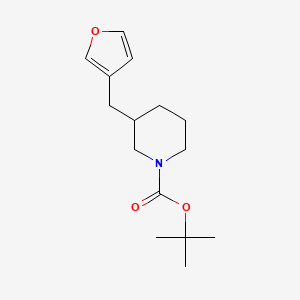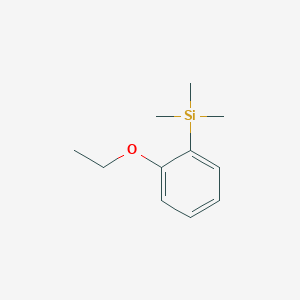
(2-Ethoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)trimethylsilane is an organosilicon compound that features a phenyl ring substituted with an ethoxy group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)trimethylsilane can be synthesized through the reaction of 2-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-Ethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions, where the 2-ethoxyphenylmagnesium bromide is prepared in situ and reacted with trimethylchlorosilane under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles such as fluoride ions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution: Products include various silyl ethers and silanes.
Oxidation: Products include 2-ethoxybenzaldehyde and 2-ethoxybenzoic acid.
Reduction: Products include 2-ethoxycyclohexyltrimethylsilane.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)trimethylsilane is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for phenols.
Biology: It is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2-Ethoxyphenyl)trimethylsilane exerts its effects involves the interaction of the silicon atom with various electrophiles and nucleophiles. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms play a crucial role in its reactivity. The molecular targets and pathways involved include the formation of silyl cations and the subsequent nucleophilic attack leading to the formation of new carbon-silicon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltrimethylsilane
- Ethoxytrimethylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
(2-Ethoxyphenyl)trimethylsilane is unique due to the presence of both an ethoxy group and a trimethylsilyl group on the phenyl ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C11H18OSi |
|---|---|
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
(2-ethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
DHOYBJBACVXBPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


